molecular formula C19H23N3O3 B2883785 N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034499-89-1

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2883785
CAS No.: 2034499-89-1
M. Wt: 341.411
InChI Key: BJOXILVKCIBVNC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxybenzyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the piperidine ring.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via etherification reactions, where a pyridinyl alcohol reacts with the piperidine derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide
  • N-(4-methoxybenzyl)-3-(pyridin-2-yloxy)piperidine-1-carboxamide
  • N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-sulfonamide

Uniqueness

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxybenzyl and pyridinyl groups provides unique chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-6-4-15(5-7-16)13-21-19(23)22-12-2-3-18(14-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOXILVKCIBVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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